二价铜离子载体 IV

描述

Copper(II) Ionophore IV is a chemical compound that facilitates the transport of copper ions across cell membranes. This compound is particularly significant in the field of analytical chemistry, where it is used in ion-selective electrodes to detect and measure copper ion concentrations. Copper is an essential trace element in biological systems, playing a crucial role in various physiological processes, including mitochondrial respiration, iron uptake, and antioxidant defense mechanisms .

科学研究应用

Copper(II) Ionophore IV has a wide range of applications in scientific research:

Analytical Chemistry: Used in ion-selective electrodes for the detection and quantification of copper ions in various samples, including environmental water samples and biological fluids.

Biological Research: Investigated for its role in facilitating copper transport in biological systems, which is crucial for understanding copper homeostasis and its implications in diseases.

Medical Research:

Industrial Applications: Utilized in the development of sensors and devices for monitoring copper levels in industrial processes.

作用机制

Target of Action

Copper(II) Ionophore IV primarily targets mitochondrial metabolism. It has been recognized as an anticancer drug that induces cuproptosis—a specific form of cell death involving copper ions. Specifically, it affects cancer cells that rely heavily on mitochondrial energy production .

Mode of Action

The compound interacts with its targets by transporting extracellular copper ions into cells. This process is crucial for inducing cuproptosis. By disrupting copper homeostasis, Copper(II) Ionophore IV dysregulates proteostasis within cancer cells, ultimately leading to their demise .

Biochemical Pathways

Mitochondrial metabolism plays a critical role in tumorigenesis, proliferation, metastasis, and drug resistance. Cancer stem cells and drug-resistant cancer cells heavily rely on mitochondrial respiration for energy. Copper(II) Ionophore IV enhances mitochondrial metabolism in these cells, making it a potent anticancer agent .

Pharmacokinetics

The compound’s ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability. While clinical trials initially yielded mixed results, Copper(II) Ionophore IV has been confirmed as safe for clinical use. Future trials should explore its application in specific cancer types with high mitochondrial metabolism, potentially in combination with other drugs .

Result of Action

Copper(II) Ionophore IV exhibits tremendous toxicity to cancer cells due to its cuproptosis-inducing properties. By disrupting copper transport and mitochondrial function, it triggers molecular and cellular effects that lead to cancer cell death .

Action Environment

Environmental factors, such as copper availability and cellular redox status, influence the compound’s efficacy and stability. Understanding these environmental cues is essential for optimizing Copper(II) Ionophore IV’s therapeutic potential .

生化分析

Biochemical Properties

Copper(II) Ionophore IV plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity . For instance, it has been found to act as a copper(II) ionophore, resulting in the intracellular accumulation of reactive oxygen species (ROS) .

Cellular Effects

Copper(II) Ionophore IV has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to induce oxidative stress and subsequent cell death, offering potential implications in cancer therapy .

Molecular Mechanism

The mechanism of action of Copper(II) Ionophore IV is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind directly to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to lipoylated protein aggregation and subsequent iron-sulfur cluster protein loss .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Copper(II) Ionophore IV can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For example, the presence of copper has been found to increase liposomal membrane permeability .

Dosage Effects in Animal Models

The effects of Copper(II) Ionophore IV vary with different dosages in animal models . For example, there is species-specific variability in the median lethal dose for ionophores, and horses, birds, sheep, pigs, dogs, cats, and rats are particularly sensitive to ionophore toxicity .

Metabolic Pathways

Copper(II) Ionophore IV is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been found to disrupt the ion concentration gradient for calcium, potassium, hydrogen, and sodium ions in microorganisms .

Transport and Distribution

Copper(II) Ionophore IV is transported and distributed within cells and tissues in a specific manner . For example, in egg shell membrane ionophores, Copper(II) Ionophore IV transports Zn+ due to their non-cyclic structure and pseudo cavity formation .

Subcellular Localization

The subcellular localization of Copper(II) Ionophore IV and its effects on activity or function are of great interest. For instance, it has been found that Copper(II) Ionophore IV specifically transfers extracellular Cu(II) to mitochondria .

准备方法

Synthetic Routes and Reaction Conditions: Copper(II) Ionophore IV is typically synthesized through the reaction of Schiff bases with copper(II) salts. Schiff bases are formed by the condensation of primary amines with aldehydes or ketones. The resulting Schiff base is then reacted with a copper(II) salt, such as copper(II) acetate or copper(II) chloride, under controlled conditions to form the copper(II) complex .

Industrial Production Methods: In industrial settings, the production of Copper(II) Ionophore IV involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

化学反应分析

Types of Reactions: Copper(II) Ionophore IV undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Copper(II) ions can be reduced to copper(I) ions in the presence of reducing agents.

Substitution Reactions: Copper(II) Ionophore IV can participate in ligand exchange reactions where the ligands around the copper ion are replaced by other ligands.

Common Reagents and Conditions:

Oxidation-Reduction: Common reducing agents include ascorbic acid and sodium borohydride.

Substitution: Ligand exchange reactions often involve the use of different amines or phosphines as ligands.

Major Products:

Reduction: The reduction of Copper(II) Ionophore IV typically results in the formation of copper(I) complexes.

Substitution: Ligand exchange reactions produce new copper(II) complexes with different ligands.

相似化合物的比较

Copper(II) Ionophore I: Another copper ionophore with similar properties but different ligand structures.

Copper(II) Ionophore II: Known for its use in ion-selective electrodes but with a different selectivity profile.

Copper(II) Ionophore III: Used in biological research for studying copper transport mechanisms.

Uniqueness: Copper(II) Ionophore IV is unique due to its high selectivity and efficiency in transporting copper ions across cell membranes. Its ability to induce cuproptosis in cancer cells makes it a promising candidate for cancer therapy, distinguishing it from other copper ionophores .

生物活性

Copper(II) ionophores, particularly Copper(II) Ionophore IV, have garnered significant attention in recent years due to their diverse biological activities, especially in antimicrobial and anticancer applications. This article delves into the mechanisms of action, efficacy against various pathogens, and potential therapeutic uses of Copper(II) Ionophore IV, supported by relevant case studies and research findings.

Copper(II) ionophores function primarily by facilitating the transport of copper ions across cellular membranes. This process increases intracellular copper levels, which can lead to several biological effects:

- Cuproptosis : A unique form of cell death induced by copper overload, particularly in cancer cells. This mechanism is distinct from traditional apoptosis and is characterized by the accumulation of reactive oxygen species (ROS) that disrupt mitochondrial function and lead to cell death .

- Antimicrobial Activity : Copper ionophores exhibit antimicrobial properties by disrupting bacterial respiration and metabolism. They can sensitize resistant bacteria to conventional antibiotics, enhancing their efficacy .

Efficacy Against Pathogens

Research has shown that Copper(II) Ionophore IV exhibits potent activity against a variety of pathogens, including antibiotic-resistant strains. Below is a summary of its efficacy based on recent studies:

Case Studies

- Antimicrobial Synergy : A study highlighted that Copper(II) Ionophore IV could resensitize Methicillin-resistant Staphylococcus aureus (MRSA) to ampicillin when used at sub-lethal concentrations. This finding underscores the potential of copper ionophores as adjunctive therapies in treating resistant infections .

- Cancer Cell Selectivity : Research indicated that Copper(II) Ionophore IV preferentially targets cancer cells over normal cells. For instance, treatment with Cu-DSF (a copper ionophore) led to increased ROS levels specifically in leukemia stem-like cells, resulting in apoptosis without affecting healthy peripheral blood mononuclear cells . This selectivity suggests a promising avenue for developing targeted cancer therapies.

- Inhibition of Chlamydial Infections : Another study demonstrated that copper complexes effectively inhibited Chlamydia trachomatis, showcasing their potential as therapeutic agents against sexually transmitted infections .

Research Findings

Recent investigations into the biological activity of Copper(II) Ionophore IV have revealed several key findings:

- Cellular Targeting : Studies suggest that the toxicity of copper ionophores is not solely dependent on increased copper levels but also involves specific cellular targets that are yet to be fully elucidated .

- Resistance Mechanisms : Understanding how bacteria develop resistance to copper ionophores is crucial for improving their therapeutic applications. Research indicates that efflux pumps play a significant role in copper resistance among various bacterial strains .

- Potential Side Effects : While promising, the application of copper ionophores must consider potential cytotoxic effects on host cells. Ongoing research aims to balance efficacy against pathogens with safety for human cells .

属性

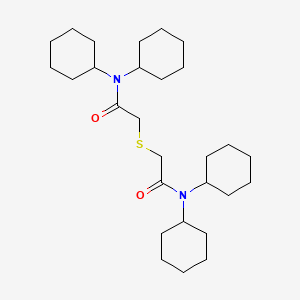

IUPAC Name |

N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O2S/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUESTOLSNRTEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)CSCC(=O)N(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584088 | |

| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849629-03-4 | |

| Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。